(5E)-5-[3-(benzyloxy)-4-methoxybenzylidene]-3-(4-bromobenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic molecule characterized by its unique structure, which includes a benzyl ether, a methoxy group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with 4-bromobenzylamine, followed by cyclization with a suitable reagent to form the imidazolidine-2,4-dione ring. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
(5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: has several scientific research applications:
Mechanism of Action
The mechanism by which (5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
(5E)-5-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}-3-[(4-BROMOPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE: is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl ether, methoxy group, and bromophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H21BrN2O4 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-methoxy-3-phenylmethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H21BrN2O4/c1-31-22-12-9-19(14-23(22)32-16-18-5-3-2-4-6-18)13-21-24(29)28(25(30)27-21)15-17-7-10-20(26)11-8-17/h2-14H,15-16H2,1H3,(H,27,30)/b21-13+ |
InChI Key |
JARSYKWPGABASS-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.